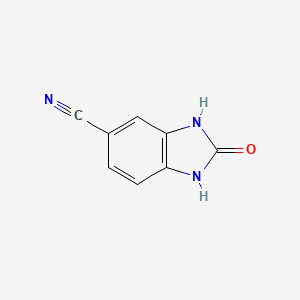

2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボニトリル

概要

説明

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a chemical compound with the molecular formula C8H5N3O . It has a molecular weight of 159.15 . The compound is typically stored in a dry environment between 2-8 degrees Celsius .

Molecular Structure Analysis

The InChI code for 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is 1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12) .

Physical and Chemical Properties Analysis

The boiling point of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is 189.3°C at 760 mmHg . The compound is a solid at room temperature .

科学的研究の応用

抗菌剤および抗真菌剤

化合物 2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボニトリルは、抗菌剤および抗真菌剤としての可能性を探求されています。 研究者らは、この化合物を含む新規なスピロ縮合複素環式分子を合成し、微生物および真菌感染に対する有効性を調査してきました .

抗酸化剤

ベンゾイミダゾール部分を含む化合物は、抗酸化アッセイにおいて、そのような研究で知られている陽性対照であるアスコルビン酸に匹敵する、優れたスカベンジング能力を示してきました。 これは、2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボニトリルが抗酸化用途のための有望な候補となり得ることを示唆しています .

抗炎症および鎮痛

ベンゾイミダゾール誘導体の構造骨格は、抗炎症および鎮痛特性に関連付けられています。 これは、私たちの関心のある化合物が、炎症や痛みを和らげることを目標とした研究にも使用できることを意味します .

抗がん剤

ベンゾイミダゾール誘導体が抗がん活性を示す可能性があることを示唆する証拠があります。 この点における2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボニトリルの具体的なメカニズムと有効性は、さらなる研究のための興味深い分野となるでしょう .

抗シャガス病活性

一部のベンゾイミダゾール誘導体は、抗シャガス病活性について研究されています。これは、寄生虫トリパノソーマ・クルジが引き起こすシャガス病に対抗する能力です。 この分野における化合物の潜在的な役割は、調査する価値があります .

セロトニン受容体研究

ベンゾイミダゾール誘導体は、胃腸運動に役割を果たす5-HT(4)受容体などのセロトニン受容体を標的とした研究で使用されてきました。 これは、2-オキソ-2,3-ジヒドロ-1H-ベンゾイミダゾール-5-カルボニトリルの胃腸研究における可能な用途を示唆しています .

5-HT3受容体アンタゴニスト

もう1つの用途は、強力な5-HT3受容体アンタゴニストとしてのベンゾイミダゾール誘導体の合成です。 これらの受容体は、吐き気や不安などのプロセスに関与しており、私たちの化合物の潜在的な治療用途を示唆しています .

有機金属化学

ベンゾイミダゾールコアは、有機金属構造に組み込むことができ、それらの電気化学的特性とさまざまな病気に対する活性を研究することができます。これは、有機化学と金属化学を組み合わせた研究分野を開きます .

Safety and Hazards

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may target bacterial or fungal proteins.

Mode of Action

Benzimidazole derivatives have been reported to interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways, leading to downstream effects .

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity .

生化学分析

Biochemical Properties

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity .

Cellular Effects

The effects of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can alter cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression . Furthermore, it can inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which toxicity increases significantly .

特性

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMERLJKYKSAIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469901 | |

| Record name | 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221289-88-9 | |

| Record name | 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

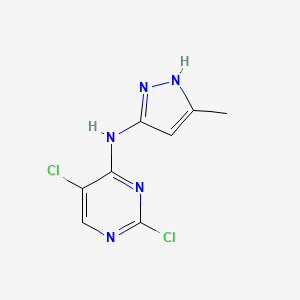

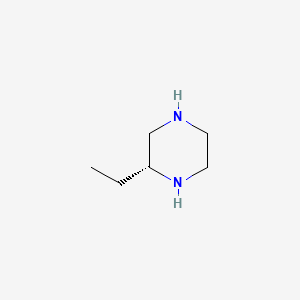

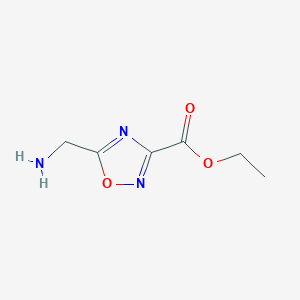

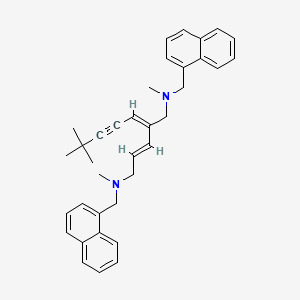

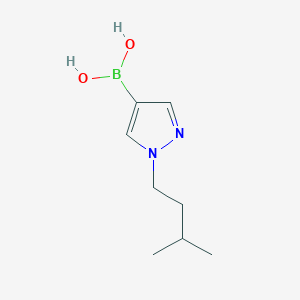

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。